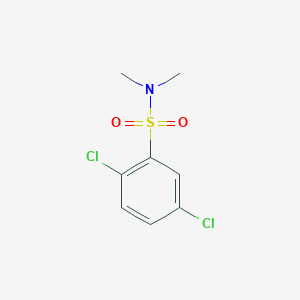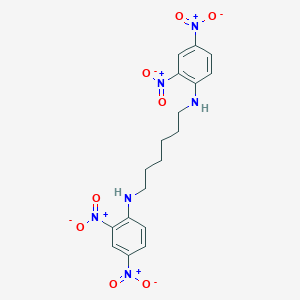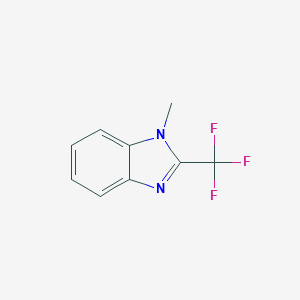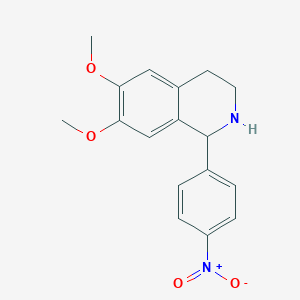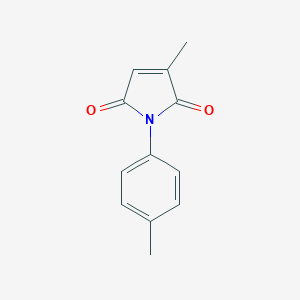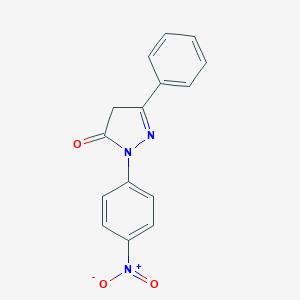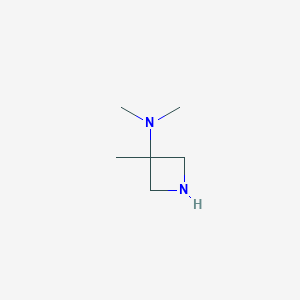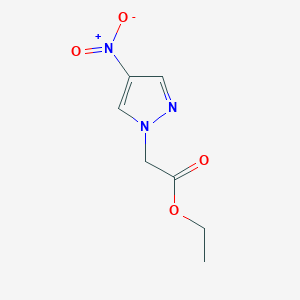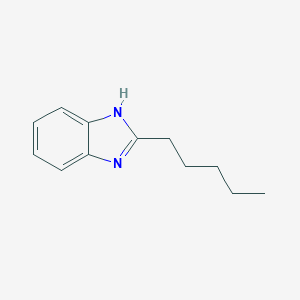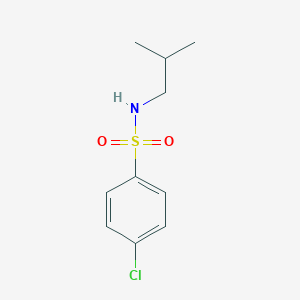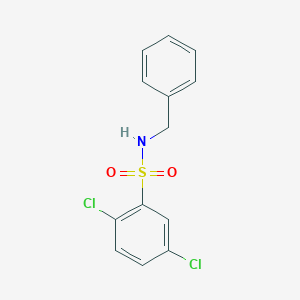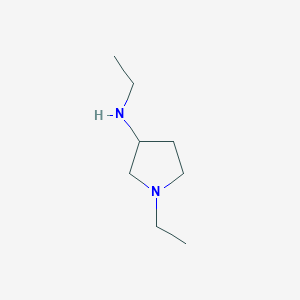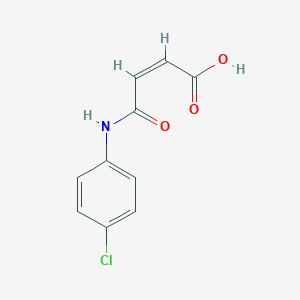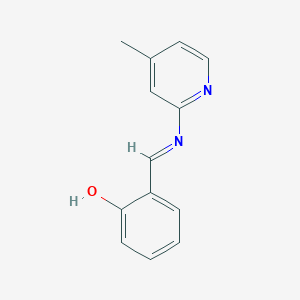
alpha-(4-Methyl-2-pyridylimino)-O-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-Methyl-2-pyridylimino)-O-cresol, also known as AMPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of alpha-(4-Methyl-2-pyridylimino)-O-cresol is not fully understood. It is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It may also inhibit the synthesis of certain enzymes that are essential for the survival of these organisms.
Effets Biochimiques Et Physiologiques
Alpha-(4-Methyl-2-pyridylimino)-O-cresol has been shown to have low toxicity in animals and humans. It is rapidly metabolized and excreted from the body. However, high doses of alpha-(4-Methyl-2-pyridylimino)-O-cresol may cause liver and kidney damage. It has also been shown to have some antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(4-Methyl-2-pyridylimino)-O-cresol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, it also has some limitations. It may be difficult to obtain in large quantities, and its mechanism of action is not fully understood, which may make it challenging to optimize its use in certain applications.
Orientations Futures
There are several future directions for research on alpha-(4-Methyl-2-pyridylimino)-O-cresol. One area of focus could be on further elucidating its mechanism of action, which may lead to the development of more effective antibacterial, antifungal, and pesticide agents. Another area of focus could be on exploring its potential use as a corrosion inhibitor in various industrial applications. Additionally, research could be conducted on the potential use of alpha-(4-Methyl-2-pyridylimino)-O-cresol as an antioxidant in preventing oxidative stress-related diseases.
Méthodes De Synthèse
Alpha-(4-Methyl-2-pyridylimino)-O-cresol can be synthesized through a condensation reaction between 4-methyl-2-pyridinecarboxaldehyde and o-cresol. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is a yellow solid that can be purified through recrystallization.
Applications De Recherche Scientifique
Alpha-(4-Methyl-2-pyridylimino)-O-cresol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, alpha-(4-Methyl-2-pyridylimino)-O-cresol has been investigated for its antibacterial and antifungal properties. It has been shown to be effective against a range of bacterial and fungal strains, including antibiotic-resistant strains. In agriculture, alpha-(4-Methyl-2-pyridylimino)-O-cresol has been studied for its potential use as a pesticide. It has been shown to be effective against a range of pests, including insects and fungi. In materials science, alpha-(4-Methyl-2-pyridylimino)-O-cresol has been investigated for its potential use as a corrosion inhibitor. It has been shown to be effective in preventing the corrosion of various metals, including steel and aluminum.
Propriétés
Numéro CAS |
21951-36-0 |
|---|---|
Nom du produit |
alpha-(4-Methyl-2-pyridylimino)-O-cresol |
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-[(4-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-6-7-14-13(8-10)15-9-11-4-2-3-5-12(11)16/h2-9,16H,1H3 |
Clé InChI |
WBAAOFYWHAIRDF-PKNBQFBNSA-N |
SMILES isomérique |
CC1=CC(=NC=C1)N/C=C/2\C=CC=CC2=O |
SMILES |
CC1=CC(=NC=C1)N=CC2=CC=CC=C2O |
SMILES canonique |
CC1=CC(=NC=C1)N=CC2=CC=CC=C2O |
Autres numéros CAS |
21951-36-0 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



